molecular formula C16H19N3O8S2 B1343131 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid CAS No. 60112-02-9

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid

Cat. No.: B1343131
CAS No.: 60112-02-9
M. Wt: 445.5 g/mol
InChI Key: KEJUDVMRBQVVPG-UHFFFAOYSA-N
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Description

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is a complex organic compound known for its unique structural properties and applications in various fields. This compound is often found in samples of FD&C Red No. 40, a commonly used food dye . It is synthesized through a diazotization reaction involving cresidine sulfonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) involves the diazotization of cresidine sulfonic acid. The process begins with the diazotization of cresidine sulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with undiazotized cresidine sulfonic acid in the presence of sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. High-pressure liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazo group into amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) involves its interaction with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction is crucial for its applications in biological assays and drug development.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Diazoamino)bis(5-methoxybenzenesulfonic acid): Similar structure but lacks the methyl group.

    4,4’-(Diazoamino)bis(2-methylbenzenesulfonic acid): Similar structure but lacks the methoxy group.

Uniqueness

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

5-methoxy-4-[2-(2-methoxy-5-methyl-4-sulfophenyl)iminohydrazinyl]-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O8S2/c1-9-5-11(13(26-3)7-15(9)28(20,21)22)17-19-18-12-6-10(2)16(29(23,24)25)8-14(12)27-4/h5-8H,1-4H3,(H,17,18)(H,20,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJUDVMRBQVVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NN=NC2=C(C=C(C(=C2)C)S(=O)(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604180
Record name 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60112-02-9
Record name 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060112029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(DIAZOAMINO)BIS(5-METHOXY-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4S3Q64OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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